2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)’ is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as TCDPDA and is a member of the diphenylacetamide family. TCDPDA is a cyclic compound that is synthesized through a multi-step process involving various reagents and catalysts.
Mechanism of Action
The mechanism of action of TCDPDA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and inflammation. TCDPDA has been shown to inhibit the activity of various kinases and phosphatases, which are important regulators of cell growth and proliferation.
Biochemical and Physiological Effects
TCDPDA has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. TCDPDA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. TCDPDA has also been found to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
TCDPDA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, TCDPDA is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. Additionally, TCDPDA is a relatively expensive compound, which may limit its use in some research settings.
Future Directions
There are several future directions for the research on TCDPDA. One potential direction is to further elucidate the mechanism of action of TCDPDA and to identify its molecular targets. Another potential direction is to explore the use of TCDPDA in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the development of novel synthetic methods for TCDPDA may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of TCDPDA involves a multi-step process that starts with the reaction of 1,3-cyclohexanedione with diphenylamine in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic intermediate, which is further reacted with benzaldehyde to form the final product, TCDPDA. The synthesis of TCDPDA is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Scientific Research Applications
TCDPDA has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, TCDPDA has been found to exhibit anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. TCDPDA has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
properties
IUPAC Name |
2-[3-[2-oxo-2-(N-phenylanilino)ethyl]-1-adamantyl]-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N2O2/c41-35(39(31-13-5-1-6-14-31)32-15-7-2-8-16-32)26-37-22-29-21-30(23-37)25-38(24-29,28-37)27-36(42)40(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-20,29-30H,21-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWWPZCTVKRARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)CC(=O)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.